2,4-Dichlorobenzyl alcohol

Beschreibung

Historical Perspectives on Benzyl (B1604629) Alcohol Derivatives in Medicinal Chemistry

The journey of benzyl alcohol and its derivatives in medicinal chemistry is closely linked to the development of antiseptics. In the 19th century, pioneers like Ignaz Semmelweis and Joseph Lister championed the use of antiseptic methods in medical settings, drastically reducing mortality from infections. woundsource.comebsco.com Lister's work with carbolic acid (phenol) laid the groundwork for the use of chemical agents to prevent surgical infections. ebsco.compdihc.com

The early 20th century saw the introduction of new antiseptic agents, including quaternary ammonium (B1175870) compounds. pdihc.com The synthesis of benzyl alcohol itself was driven by the dye industry's need for benzyl chloride in the 1800s. perfumerflavorist.com Research into the chlorination of toluene (B28343) led to the production of benzyl alcohol and its derivatives. perfumerflavorist.com The development of compounds like 2,4-dichlorobenzyl alcohol stems from this broader history of exploring halogenated phenols and related structures for their antimicrobial efficacy. wikipedia.org The substitution of chlorine atoms on the benzene (B151609) ring was found to enhance the antimicrobial properties of these compounds.

Evolution of this compound Research and Applications

Initial research and application of this compound centered on its role as a mild antiseptic. wikipedia.org It became a common ingredient in over-the-counter throat lozenges, often formulated with other antiseptics like amylmetacresol (B1666032), for the symptomatic relief of sore throat. chemicalbook.comwikipedia.org A systematic review of studies starting from 1958, when these lozenges were first introduced, has been undertaken to evaluate their effectiveness. nursingcenter.com

The mechanism of its antiseptic action is believed to involve the denaturation of external proteins and the disruption of tertiary protein structures. drugbank.com In vitro studies have demonstrated its bactericidal and virucidal effects against a range of pathogens associated with mouth and throat infections. chemicalbook.comnih.gov For instance, lozenges containing this compound and amylmetacresol have been shown to be effective against various bacteria implicated in pharyngitis, achieving a significant reduction in bacterial counts within minutes. nih.govdovepress.com

The synthesis of this compound has also evolved, with methods developed to produce it in high purity and yield. One common process involves a two-stage reaction starting from 2,4-dichlorobenzyl chloride, which is first converted to an ester and then hydrolyzed to the alcohol. google.comgoogle.com This method avoids the formation of by-products like bis-2,4-dichlorobenzyl ether that can occur with direct hydrolysis. google.com

Current Research Significance and Future Directions for this compound

Current research continues to explore the full spectrum of this compound's antimicrobial activity and its mechanisms of action. Studies have investigated its efficacy against a broader range of bacterial and viral pathogens, including those with evolving clinical significance in pharyngitis. nih.gov The local anesthetic properties of this compound, thought to be due to sodium channel blockade, are also an area of interest. drugbank.com

The growing concern over antimicrobial resistance has highlighted the need for effective non-antibiotic treatments for common infections like pharyngitis. nih.gov Antiseptics such as this compound offer a potential alternative or adjunct to antibiotics in certain cases. nih.gov

Future research may focus on several key areas:

New Formulations and Delivery Systems: Innovations in drug delivery could enhance the efficacy and patient acceptability of this compound-containing products. marketresearchfuture.comresearchgate.net

Expanded Antimicrobial Spectrum: Further investigation into its activity against a wider array of microorganisms, including multi-drug resistant strains, is warranted.

Synergistic Combinations: Research into new combinations of this compound with other antimicrobial or anti-inflammatory agents could lead to more effective treatments.

Industrial Applications: Beyond its pharmaceutical use, the compound has applications in the personal care industry as a preservative in products like skin creams and deodorants. marketresearchfuture.com Its use as a chemical intermediate in various industrial processes is also a stable market driver. dataintelo.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Cl₂O |

| Molecular Weight | 177.03 g/mol |

| Melting Point | 55-58 °C |

| Boiling Point | ~268 °C |

| Appearance | White crystalline solid |

| CAS Number | 1777-82-8 |

| InChI Key | DBHODFSFBXJZNY-UHFFFAOYSA-N |

Data sourced from multiple references. sigmaaldrich.com

In Vitro Bactericidal Activity of AMC/DCBA Lozenges

| Bacterial Species | Time to >99.9% Reduction in CFUs |

| Streptococcus pyogenes | 1 minute |

| Haemophilus influenzae | 1 minute |

| Arcanobacterium haemolyticum | 1 minute |

| Fusobacterium necrophorum | 1 minute |

| Streptococcus dysgalactiae | 5 minutes |

| Moraxella catarrhalis | 5 minutes |

| Staphylococcus aureus | 10 minutes |

CFU: Colony-Forming Units. Data adapted from a study on the bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges. nih.govdovepress.com

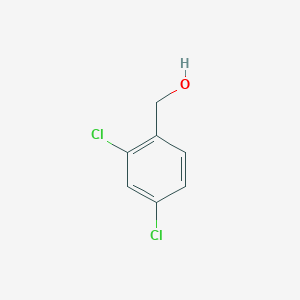

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHODFSFBXJZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041362 | |

| Record name | 2,4-Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly Soluble | |

| Record name | Dichlorobenzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1777-82-8 | |

| Record name | 2,4-Dichlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1777-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobenzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dichlorobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

55-58 ºC | |

| Record name | Dichlorobenzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis and Chemical Reactivity of 2,4 Dichlorobenzyl Alcohol

Synthetic Methodologies for 2,4-Dichlorobenzyl Alcohol

The industrial production of this compound is primarily achieved through a two-stage process starting from 2,4-dichlorobenzyl chloride. google.com This method is favored as it circumvents issues related to direct hydrolysis, which can lead to the formation of undesirable by-products and consequently, a lower yield of the desired alcohol. google.comgoogle.com

The synthesis of this compound from 2,4-dichlorobenzyl chloride involves a two-stage reaction. google.com The initial stage is the reaction of 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid, such as sodium acetate, to form the corresponding 2,4-dichlorobenzyl ester. google.comgoogle.com This esterification is then followed by a second stage, which is the hydrolysis of the ester using a strong base, like sodium hydroxide, to yield this compound. google.comgoogle.com This method is advantageous as it produces the alcohol in high purity and yield. google.com

Other described, though less common, methods for producing benzyl (B1604629) alcohols include the catalytic hydrogenation of the corresponding benzaldehyde, or the reduction of the related carboxylic acid or carboxylic acid halides. google.comgoogle.com

Phase transfer catalysts (PTCs) are integral to the efficiency of the two-stage synthesis of this compound. google.comgoogle.com These catalysts facilitate the reaction between the water-insoluble 2,4-dichlorobenzyl chloride and the water-soluble organic acid salt. google.com The PTC, often a quaternary ammonium (B1175870) salt like a tetrabutylammonium (B224687) salt or benzyltriethylammonium chloride, transports the organic acid anion from the aqueous phase to the organic phase where the reaction with 2,4-dichlorobenzyl chloride occurs. google.com This significantly enhances the reaction rate and allows for milder reaction conditions. The use of PTCs is a key factor in achieving high conversion rates and yields in the esterification step.

The final step in the primary synthesis route is the hydrolysis of the 2,4-dichlorobenzyl ester intermediate. google.comgoogle.com This is typically achieved by heating the ester with a strong base, such as an aqueous solution of sodium hydroxide. google.comepo.org The hydrolysis reaction cleaves the ester bond, yielding this compound and the salt of the organic acid. google.com This step is generally carried out in an aqueous medium at temperatures ranging from 70 to 150°C. google.comepo.org The resulting this compound can then be isolated and purified, often through filtration and washing. google.com

Chemical Transformations and Derivatization of this compound

This compound can undergo various chemical transformations typical of a primary alcohol and a substituted aromatic compound. These reactions allow for its use as an intermediate in the synthesis of other molecules.

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, 2,4-dichlorobenzaldehyde.

Reduction: The benzyl alcohol can be reduced to form 2,4-dichlorotoluene.

Substitution: The hydroxyl group can be substituted by other functional groups. For analytical purposes, derivatization of the hydroxyl group to a trimethylsilyl (B98337) ether can be performed to enhance its volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.

Spectroscopic Characterization Techniques in this compound Research

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the structure. chemicalbook.com ¹H NMR provides information about the protons on the aromatic ring and the hydroxymethyl group, including their chemical environment and coupling interactions. chemicalbook.com ¹³C NMR helps in identifying the number and types of carbon atoms present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. chemicalbook.com Key absorptions would include a broad O-H stretching band for the hydroxyl group and C-Cl stretching bands, as well as absorptions corresponding to the aromatic ring. spcmc.ac.in

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. chemicalbook.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of this compound and to detect the presence of any isomers or by-products. sielc.com

Table of Spectroscopic Data for this compound:

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methylene (B1212753) protons of the CH₂OH group. chemicalbook.com |

| ¹³C NMR | Resonances for the aromatic carbons and the carbon of the CH₂OH group. chemicalbook.com |

| IR Spectroscopy | Characteristic broad O-H stretch, C-H stretches, C=C aromatic stretches, and C-Cl stretches. chemicalbook.comspcmc.ac.in |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₇H₆Cl₂O. |

Pharmacological Actions and Mechanisms of 2,4 Dichlorobenzyl Alcohol

General Pharmacodynamics of 2,4-Dichlorobenzyl Alcohol

This compound is classified as a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses often associated with mouth and throat infections chemicalbook.comnih.govwikipedia.org. Its pharmacodynamic effects are not limited to antimicrobial actions; it also exhibits local anesthetic properties. This dual action is attributed to its ability to block sodium channels, although its potency in this regard is considered reduced chemicalbook.comnih.govdrugbank.com. When combined with amylmetacresol (B1666032) (AMC), another antiseptic, a synergistic antibacterial effect is observed hpra.iemedicines.ie. This combination has been shown in clinical studies to provide pain relief and reduce difficulty in swallowing, with an onset of action within five minutes that can last for up to two hours chemicalbook.comdrugbank.comhpra.ie. In vitro studies have also demonstrated that the combination has virucidal effects against several viruses responsible for the common cold by reducing the viral load chemicalbook.comnih.govdrugbank.com.

Antimicrobial Mechanisms of Action

The primary utility of this compound stems from its antimicrobial properties, which encompass antibacterial, antifungal, and antiviral effects hpra.iemedicines.ie. The precise mechanisms underlying its broad antiseptic action are not fully elucidated but are thought to involve direct physical action on microbial proteins nih.govdrugbank.compharmacompass.com.

The antibacterial effect of this compound is a key component of its therapeutic action in treating throat infections. This activity is believed to result from its interaction with microbial proteins, leading to a loss of their biological function and subsequent cell death.

One of the proposed antiseptic mechanisms for this compound involves the denaturation of external microbial proteins nih.govdrugbank.compharmacompass.com. Denaturation is a process where proteins lose their native three-dimensional structure britannica.com. Alcohols, as a chemical class, can disrupt the delicate balance of forces, such as hydrogen bonds, that maintain a protein's specific folded shape khanacademy.orgaatbio.com. By interfering with these intramolecular bonds, this compound can cause the unfolding of essential surface proteins on bacteria, compromising cellular integrity and function truemeds.in.

Beyond simple denaturation, this compound is thought to cause a rearrangement of the tertiary protein structure nih.govdrugbank.compharmacompass.com. The tertiary structure is the specific three-dimensional conformation that a protein adopts, which is crucial for its function nih.govpressbooks.pub. Organic solvents like alcohols can interfere with the hydrophobic interactions that are a major driving force for protein folding, causing non-polar amino acid side chains, normally sequestered in the protein's core, to become exposed britannica.comaatbio.com. This disruption leads to a loss of the protein's specific shape and, consequently, its biological activity, contributing to the bactericidal effect of the compound.

This compound, particularly in combination with amylmetacresol, has demonstrated broad-spectrum bactericidal activity against a range of microorganisms implicated in pharyngitis nih.govnih.gov. A study investigating the effects of a lozenge containing these two active ingredients dissolved in artificial saliva showed rapid and significant killing of multiple bacterial species commonly found in the oropharynx nih.govnih.gov.

The combination of amylmetacresol and this compound has shown significant efficacy against key Gram-positive cocci responsible for bacterial pharyngitis. In an in vitro study, lozenges containing 0.6 mg of amylmetacresol and 1.2 mg of this compound demonstrated rapid bactericidal action against Streptococcus pyogenes, Staphylococcus aureus, and Streptococcus dysgalactiae subspecies equisimilis nih.govnih.gov. A greater than 99.9% reduction in colony-forming units (CFUs) was observed for all tested species within 10 minutes of exposure nih.govnih.gov.

The detailed findings for these specific Gram-positive cocci are summarized in the table below.

| Bacterial Species | Time of Exposure | Log₁₀ Reduction in CFUs/mL (Mean ± SD) |

| Streptococcus pyogenes | 1 minute | 5.7 ± 0.1 |

| Streptococcus dysgalactiae | 5 minutes | 6.3 ± 0.0 |

| Staphylococcus aureus | 10 minutes | 3.5 ± 0.1 |

Data sourced from a study by Matthews D, et al. (2018) investigating the bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms nih.govnih.gov.

Bactericidal Spectrum against Oropharyngeal Organisms

Antiviral Activity of 2,4-Dichlorobenzyl Alcoholnih.govchemicalbook.comnih.govgoogle.com

In addition to its antibacterial properties, this compound, particularly in combination with amylmetacresol, has demonstrated direct virucidal activity against several respiratory viruses. chemicalbook.comdrugbank.com This effect has been observed in vitro against a number of enveloped viruses that are common causes of colds and flu. drugbank.comnih.gov

Formulations containing DCBA and AMC have been shown to be effective at inactivating key enveloped respiratory viruses. nih.govnih.gov One study found that this combination had a direct virucidal effect on Respiratory Syncytial Virus (RSV), Influenza A virus, and SARS-CoV (the coronavirus responsible for Severe Acute Respiratory Syndrome). wikipedia.orgnih.govdrugbank.com In this research, the potent virucidal mixture reduced a viral titre of approximately 3.5 log₁₀ TCID₅₀ to below the level of detection within just two minutes. nih.govdrugbank.com This activity suggests that the formulation could reduce the infectivity of these viruses in the throat. nih.gov

The antiviral spectrum of the AMC/DCBA combination also includes other enveloped viruses. nih.gov In vitro studies have specifically demonstrated virucidal effects against Parainfluenza Virus Type 3 (PIV3) and Cytomegalovirus (CMV), both of which can be associated with respiratory tract infections. nih.govnih.gov Peak virucidal activity in these experiments was observed rapidly, following just one minute of incubation with the AMC/DCBA lozenge solution. nih.gov

The precise mechanism of the virucidal action of this compound is not fully understood, but it is thought to be a result of its antiseptic properties. nih.govdrugbank.com As an alcohol, it is believed to cause the rapid denaturation of proteins. nih.gov The proposed mechanisms for its virucidal activity, especially against enveloped viruses, likely involve a physical action on the virus particle. nih.govnih.gov

Key proposed mechanisms include:

Disruption of Viral Envelope: It is suggested that DCBA, as a lipid-disrupting alcohol, may have a selective effect on viral lipid membranes or interfere with protein-lipid interactions, which are crucial for the integrity of enveloped viruses. nih.govnih.gov

Protein Denaturation: The primary antiseptic mechanism is thought to be the denaturation of external viral proteins, such as the spike proteins used for attachment to host cells. pharmacompass.comnih.gov

Alteration of Viral Structure: Electron microscopy of Influenza A virus after exposure to an AMC/DCBA mixture revealed extensive clumping and morphological changes in the spike configuration on the viral surface, although there was no overt destruction of the viral membrane. nih.gov This indicates a mechanism that alters the virus's ability to infect cells rather than causing complete lysis.

pH-Induced Rearrangement: Another hypothesis suggests a pH-induced rearrangement of the tertiary structure of viral attachment proteins, rendering them non-functional. nih.gov

Proposed Virucidal Mechanisms

Denaturation of External Protein Spikes

The antiviral activity of this compound against enveloped viruses is partly attributed to its effect on the external protein structures of the virion. dovepress.comnih.gov Electron microscopy studies of influenza A virus exposed to a combination containing this compound revealed significant morphological changes in the configuration of the viral spikes. nih.gov This action is believed to involve the denaturation of these external proteins. drugbank.comchemicalbook.com Alcohols, as a class of chemical agents, are known to disrupt the delicate hydrogen bonds that maintain the secondary, tertiary, and quaternary structures of proteins. labster.com By interfering with these bonds, this compound can alter the conformation of the viral spike proteins, which are essential for attaching to and entering host cells, thereby inactivating the virus. labster.comnih.gov

pH-Induced Rearrangement of Tertiary Structure of Attachment Proteins

The virucidal effect of formulations containing this compound has been noted to be potent at a low pH. nih.govresearchgate.net This acidic environment may contribute to a rearrangement of the tertiary structure of the viral attachment proteins. dovepress.com The specific three-dimensional shape of these proteins is critical for their function in recognizing and binding to host cell receptors. A change in pH can alter the ionization state of amino acid residues within the protein, disrupting the electrostatic interactions and hydrogen bonds that stabilize its native tertiary structure. This pH-induced rearrangement can render the attachment proteins non-functional, thus preventing the virus from initiating an infection. dovepress.comnih.gov

Selective Effect on Viral Lipid Membranes/Protein-Lipid Interaction

A key mechanism underlying the antiviral action of this compound is its effect on the lipid envelope of viruses. nih.govresearchgate.net As an alcohol, it is thought to disrupt the lipid bilayer that surrounds enveloped viruses. nih.govresearchgate.net This action is selective, as non-enveloped viruses, which lack this lipid membrane, are not susceptible to this effect. nih.govresearchgate.netresearchgate.net The virucidal activity is likely due to the disruption of the viral lipid membrane itself or the crucial interactions between the membrane and the viral proteins embedded within it. nih.gov While electron microscopy has shown morphological changes to protein spikes without overt destruction of the viral membrane, the disruption of the lipid components remains a proposed mechanism for viral inactivation. nih.govnih.gov

Local Anesthetic Properties and Associated Mechanisms

This compound also exhibits local anesthetic properties, contributing to the symptomatic relief of sore throat pain. drugbank.comchemicalbook.comapollopharmacy.in This effect provides a soothing and numbing sensation in the mouth and throat. apollopharmacy.in The onset of this anesthetic action is rapid, with pain relief and reduction in difficulty swallowing being observed within minutes of administration. chemicalbook.com

Reduced Sodium Channel Blockade

The local anesthetic mechanism of this compound is thought to be associated with the blockade of voltage-gated sodium channels in neuronal membranes. drugbank.comchemicalbook.com However, it is characterized as having a reduced potency for sodium channel blockade compared to more powerful anesthetics like lidocaine. chemicalbook.com Local anesthetics typically work by physically plugging the transmembrane pore of these channels from the inside, which prevents the influx of sodium ions necessary for the generation and conduction of nerve impulses. youtube.com By attenuating this pathway, this compound reduces the transmission of pain signals from the throat to the brain. drugbank.comyoutube.com

Combinatorial Pharmacological Effects (e.g., with Amylmetacresol, Lidocaine)

This compound is frequently used in combination with other active ingredients, such as amylmetacresol and lidocaine, to achieve a broader range of therapeutic effects. nih.govapollopharmacy.innih.gov

With Amylmetacresol: The combination of this compound and amylmetacresol produces a synergistic antiseptic effect. dovepress.com Both compounds possess broad-spectrum antibacterial and virucidal properties. chemicalbook.comapollopharmacy.in In vitro studies have shown that this combination is effective against a number of viruses associated with the common cold and bacteria implicated in pharyngitis. drugbank.comdovepress.com The combination also provides a local anesthetic effect that helps to soothe sore throat pain. chemicalbook.com

With Lidocaine: When combined with lidocaine, a potent local anesthetic of the amide type, the pain-relieving properties of the formulation are enhanced. nih.govfda.gov.ph Lidocaine provides a more profound and rapid numbing effect by blocking sodium channels and preventing the transmission of sensory nerve impulses. youtube.comfda.gov.ph This combination offers both antiseptic action from the this compound and stronger analgesia from the lidocaine, providing effective relief from severe sore throat symptoms. nih.govsemanticscholar.org

Table 1: Summary of Antiviral Activity

| Virus Type | Target Viruses | Activity of this compound | Proposed Mechanism |

| Enveloped | Influenza A, Respiratory Syncytial Virus (RSV), SARS-CoV, Parainfluenza virus, Cytomegalovirus | Active | Denaturation of protein spikes, disruption of lipid membrane, pH-induced protein rearrangement dovepress.comnih.govnih.govresearchgate.net |

| Non-enveloped | Adenovirus, Rhinovirus | Inactive | Lack of a lipid membrane target; resistant protein capsid nih.govresearchgate.netnih.govwikipedia.org |

Table 2: Combinatorial Pharmacological Effects

| Combination | Added Compound | Primary Pharmacological Contribution | Combined Effect |

| This compound + Amylmetacresol | Amylmetacresol | Antiseptic, Local Anesthetic | Broad-spectrum antimicrobial (antiviral and antibacterial) and soothing anesthetic action for sore throats drugbank.comdovepress.com |

| This compound + Lidocaine | Lidocaine | Local Anesthetic (Amide-type) | Antiseptic action with enhanced, rapid, and effective pain relief and numbing for severe sore throats nih.govfda.gov.phsemanticscholar.org |

Synergistic Antimicrobial Actions

This compound (DCBA) is a mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections. chemicalbook.comwikipedia.org Its efficacy is notably enhanced when used in combination with other antimicrobial agents, a phenomenon known as synergism. The most well-documented synergistic relationship is with amylmetacresol (AMC). chemicalbook.comnih.gov

This combination is a common formulation in antiseptic lozenges for sore throat. nih.govapollopharmacy.in The synergistic action allows for a broader and more rapid bactericidal effect than either agent might achieve alone at similar concentrations. The mechanism is thought to involve the denaturation of external proteins and the disruption of tertiary protein structures of the microorganisms. drugbank.com

Research has demonstrated the potent and rapid bactericidal activity of the AMC/DCBA combination against a range of bacteria implicated in pharyngitis. In-vitro studies using lozenges containing 1.2 mg of DCBA and 0.6 mg of AMC dissolved in artificial saliva have shown significant reductions in bacterial colony-forming units (CFUs). chemicalbook.comnih.gov Evidence of bactericidal action was observed against all tested organisms within one minute of exposure. nih.govnih.gov For several key pathogens, a reduction of over 99.9% (a >3 log10 reduction) in CFUs was achieved rapidly. chemicalbook.comnih.gov

The following table summarizes the bactericidal efficacy of the AMC/DCBA combination against various oropharyngeal organisms. chemicalbook.comnih.govdovepress.com

| Bacterial Species | Time to >3 log10 Reduction (CFU/mL) | Log10 Reduction (CFU/mL ± SD) at 1 Minute |

| Streptococcus pyogenes | 1 Minute | 5.7 ± 0.1 |

| Haemophilus influenzae | 1 Minute | 6.1 ± 0.1 |

| Arcanobacterium haemolyticum | 1 Minute | 6.5 ± 0.0 |

| Fusobacterium necrophorum | 1 Minute | 6.5 ± 0.0 |

| Streptococcus dysgalactiae | 5 Minutes | Not specified at 1 min |

| Moraxella catarrhalis | 5 Minutes | Not specified at 1 min |

| Staphylococcus aureus | 10 Minutes | Not specified at 1 min |

This rapid and broad-spectrum activity highlights the clinical utility of this synergistic combination in managing uncomplicated bacterial pharyngitis. nih.gov The combination has also demonstrated virucidal effects in vitro against several respiratory viruses, including influenza A and SARS-CoV. wikipedia.orgnih.gov

Enhanced Analgesic Effects

Beyond its antimicrobial properties, this compound exhibits local anesthetic effects that contribute to pain relief, particularly in conditions like acute sore throat. chemicalbook.comdrugbank.com This analgesic action is significantly enhanced when combined with amylmetacresol, providing symptomatic relief that surpasses the simple lubricating effect of a non-medicated lozenge. nih.gov

The primary mechanism for the analgesic effect of DCBA is the blockade of voltage-gated neuronal sodium channels. drugbank.comnih.gov These channels are crucial for the initiation and propagation of nerve impulses; by blocking them, DCBA reduces the transmission of pain signals. While DCBA itself acts as a sodium channel blocker, its potency is considered moderate. chemicalbook.comnursingcenter.com However, when combined with amylmetacresol, which is a more potent blocker of these channels, the combination produces a pronounced anesthetic-like effect. chemicalbook.comnih.gov

Clinical studies have quantified the analgesic benefits of the AMC/DCBA combination. Patients with acute sore throat due to upper respiratory tract infections experience a significant reduction in throat soreness and difficulty swallowing within minutes of administration. drugbank.comnih.gov

The following table summarizes key findings on the analgesic effects from a randomized controlled trial comparing AMC/DCBA lozenges to non-medicated placebo lozenges. nih.gov

| Efficacy Parameter | AMC/DCBA Lozenges | Placebo (Non-medicated) Lozenges | Key Finding |

| Onset of Action | Reduced throat soreness at 5 minutes | Less significant reduction | Rapid onset of analgesic effect. |

| Duration of Action | Pain relief persisted for 2 hours | Shorter duration of relief | Long-lasting relief after the lozenge has dissolved. |

| Sore Throat Relief | Significantly greater relief at all timepoints | Lower relief ratings | Clinically meaningful and superior pain relief. |

| Difficulty Swallowing | Significant improvement | Less improvement | Easing of functional impairment. |

This enhanced analgesic effect is attributed to the dual action on sodium channels, providing rapid and sustained relief from the symptoms of sore throat. nih.govnih.gov The combination provides a valuable option for the symptomatic management of pain associated with minor throat infections. nih.govnih.gov

Toxicological Profile of 2,4 Dichlorobenzyl Alcohol

Acute Toxicity Studies and Observations

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single large dose of a substance. For 2,4-Dichlorobenzyl alcohol, the median lethal dose (LD50) has been established in animal models. In rats, the oral LD50 is reported to be approximately 2.7 g/kg to 3g per kg of bodyweight. drugbank.comhpra.ie

Repeated Dose Toxicity Studies

Repeated dose toxicity studies provide insight into the effects of long-term or cumulative exposure to a compound. These studies are crucial for identifying target organs for toxicity and establishing a no-observed-adverse-effect level (NOAEL).

Oral gavage, a method of direct administration into the stomach, is commonly used in toxicological studies to ensure precise dosing. Several studies have investigated the effects of repeated oral administration of this compound in rats.

In a prenatal developmental toxicity study, pregnant Sprague-Dawley rats were administered this compound via oral gavage at doses of 0, 25, 100, 400, and 800 mg/kg/day. researchgate.netnih.gov Another sub-chronic toxicity study involved dosing male and female rats by oral gavage with 0, 200, and 400 mg/kg/day for 13 weeks.

Systemic toxicity was observed at higher dose levels in repeated-dose studies. In a developmental toxicity study, pregnant dams receiving 800 mg/kg/day of this compound showed a significant decrease in body weight and food consumption. researchgate.netnih.govmedchemexpress.com These findings indicate that high concentrations of the compound can lead to adverse systemic effects.

Table 1: Systemic Toxicity Findings in Pregnant Rats

| Dose Level (mg/kg/day) | Observed Systemic Effects |

|---|---|

| 400 | No Observed Adverse Effect Level (NOAEL) |

| 800 | Decreased body weight, Decreased food consumption |

Data from a prenatal developmental toxicity study in Sprague-Dawley rats. researchgate.netnih.gov

The liver is a primary organ for metabolizing foreign substances and can be a target for toxicity. In studies involving repeated oral administration of this compound, dose-dependent hepatic changes were noted. At a dose of 800 mg/kg/day in pregnant rats, observable liver changes were reported. researchgate.netnih.gov In a 13-week study, increased liver weights were recorded in rats given 400 mg/kg/day.

Significant treatment-related effects have been observed in the gastrointestinal tract of rats, specifically in the forestomach, an organ not present in humans. In a 13-week study, rats administered 400 mg/kg/day of this compound developed ulceration, hyperplasia (an increase in the number of cells), and hyperkeratosis (thickening of the keratin (B1170402) layer) in the forestomach. These changes are characteristic of a reactive response to an irritant substance. At a lower dose of 200 mg/kg/day, minimal thickening of the forestomach epithelium was observed, but not hyperplasia.

Table 2: Gastrointestinal Lesions in Rats (13-Week Study)

| Dose Level (mg/kg/day) | Forestomach Lesions |

|---|---|

| 200 | Minimal thickening of the epithelium |

| 400 | Ulceration, Hyperplasia, Hyperkeratosis |

Observations from a study using propylene (B89431) glycol as the solvent.

The vehicle or solvent used to administer a compound can influence its toxicological effects. Studies have shown that the irritant effects of this compound on the rat forestomach are more pronounced when administered in propylene glycol compared to an aqueous system. When given in an 8% propylene glycol solution, this compound at 400 mg/kg/day caused the aforementioned ulceration, hyperplasia, and hyperkeratosis. However, when administered in an aqueous system, the reactive response in the forestomach was less marked. This suggests that propylene glycol exacerbated the irritant effects of this compound on the gastric mucosa.

Oral Gavage Studies in Animal Models (e.g., Rats)

No-Observed-Adverse-Effect Level (NOAEL) Determination

The No-Observed-Adverse-Effect Level (NOAEL) for this compound has been established through studies in rats. In a prenatal developmental toxicity study, Sprague-Dawley rats were administered doses of 0, 25, 100, 400, and 800 mg/kg/day. Based on the findings of this study, the NOAEL for both maternal toxicity and prenatal developmental toxicity was determined to be 400 mg/kg/day. researchgate.netnih.gov At the higher dose of 800 mg/kg/day, systemic toxicities were observed in the dams, including decreased body weight and food consumption. researchgate.netnih.gov

In a 13-week oral toxicity study in rats where this compound was administered in propylene glycol, the NOEL for hyperplasia was 200 mg/kg, and for forestomach epithelial thickening, it was 100 mg/kg. europa.eu

Developmental and Reproductive Toxicity

Studies on pregnant Sprague-Dawley rats have provided data on the developmental and reproductive toxicity of this compound. researchgate.netnih.govmedchemexpress.com Administration of the compound at a high dose level resulted in observable effects on both the dams and the developing fetuses. researchgate.netnih.gov

Prenatal Developmental Toxicity in Rats

A study involving oral gavage administration of this compound to pregnant rats from gestation day 6 to 19 revealed dose-dependent effects on prenatal development. researchgate.netnih.gov

At a dosage of 800 mg/kg/day, a decrease in both fetal and placental weights was observed. researchgate.netnih.gov This effect was noted in conjunction with maternal toxicity at the same dose level.

Table 1: Effects of this compound on Fetal and Placental Weights in Rats

| Dosage (mg/kg/day) | Effect on Fetal Weight | Effect on Placental Weight |

| 400 | No adverse effect observed | No adverse effect observed |

| 800 | Decrease | Decrease |

The administration of 800 mg/kg/day of this compound led to an increased incidence of retarded ossifications and the presence of a full supernumerary rib in rat fetuses. researchgate.netnih.gov Supernumerary ribs are considered a variation in the development of the axial skeleton. nih.govresearchgate.net

A decrease in the number of ossification centers was also recorded in the fetuses of dams treated with 800 mg/kg/day of this compound. researchgate.netnih.gov

Table 2: Skeletal Variations Observed in Rat Fetuses at 800 mg/kg/day

| Skeletal Variation | Observation |

| Ossification | Increased incidence of retarded ossification |

| Supernumerary Rib | Increased incidence of full supernumerary rib |

| Ossification Centers | Decreased number |

Ocular and Dermal Irritation Studies

Ocular and dermal irritation studies have been conducted to assess the potential of this compound to cause irritation to the eyes and skin.

Rabbit-eye tests showed no signs of irritation at concentrations of 0.05% and 0.1%. europa.eu However, concentrations of 0.5% and 1% in propylene glycol induced slight irritation and discharge. europa.eu Instillation of a 5% solution in polyethylene (B3416737) glycol 400 caused immediate lacrimation and discharge of a cloudy, viscid fluid, with the eyes returning to normal appearance after two hours. europa.eu A Draize test with neat this compound elicited a strong response, including stinging, injection of conjunctival vasculature, marked ocular discharge, and slight corneal opacity, which generally resolved by day 3. europa.eu

Skin irritation studies in guinea pigs demonstrated irritation with concentrations of 5% and above in polyethylene glycol, but not with 1%. europa.eu

Table 3: Summary of Ocular and Dermal Irritation Findings

| Test | Species | Concentration | Vehicle | Result |

| Eye Irritation | Rabbit | 0.05% and 0.1% | Not specified | No irritation |

| Eye Irritation | Rabbit | 0.5% and 1% | Propylene Glycol | Slight irritation and discharge |

| Eye Irritation | Rabbit | 5% | Polyethylene Glycol 400 | Immediate lacrimation and discharge |

| Eye Irritation | Rabbit | Neat | Not applicable | Strong irritation response |

| Skin Irritation | Guinea Pig | 1% | Polyethylene Glycol | No irritation |

| Skin Irritation | Guinea Pig | 5% and above | Polyethylene Glycol | Irritation |

Mutagenicity and Genotoxicity Assessments

The evaluation of the mutagenic and genotoxic potential of a chemical compound is a critical component of its toxicological assessment. This involves a battery of tests designed to detect various types of genetic damage, including gene mutations and chromosomal alterations. For this compound, the available data has been a subject of review by scientific committees, particularly in the context of its use in cosmetic products.

An early safety evaluation of this compound by the European Commission's Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP) noted deficiencies in the submitted genotoxicity data. europa.eu The committee found the studies to be inadequate due to protocols that were not aligned with international guidelines. europa.eu Consequently, the SCCNFP concluded that before any further consideration of the substance for certain uses, adequate and modern genotoxicity and mutagenicity data were required. europa.eu

Among the submitted studies was an in vitro human lymphocyte clastogenicity test. europa.eu This type of assay, also known as a chromosomal aberration test, is used to identify substances that can cause structural damage to chromosomes in cultured mammalian cells. criver.comnih.gov Such tests expose cell cultures, like human peripheral blood lymphocytes, to the test compound and then examine the chromosomes of dividing cells for abnormalities such as breaks or exchanges. criver.com However, the specific details and results of the test for this compound were deemed insufficient for a conclusive assessment. europa.eu

Standard genotoxicity testing typically includes a bacterial reverse mutation assay, commonly known as the Ames test. nih.govwikipedia.org This test uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect chemicals that can cause gene mutations. wikipedia.orgcriver.com There is a lack of publicly available, guideline-compliant Ames test data for this compound in the reviewed regulatory documents.

Further investigation into the genotoxic profile would also typically involve in vivo assays, such as the mammalian bone marrow chromosomal aberration test. nucro-technics.comservice.gov.uk These tests are crucial as they account for metabolic and pharmacokinetic processes that occur in a whole organism, providing a more comprehensive assessment of mutagenic hazard. nucro-technics.com The SCCNFP's call for adequate data implies that a comprehensive package of tests, likely including both in vitro and in vivo studies, was needed to satisfy regulatory requirements.

Table 1: Summary of Genotoxicity Assessment Status for this compound

| Assay Type | Description | Findings/Status for this compound |

|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Detects gene mutations in bacteria. A standard initial screening test for mutagenicity. wikipedia.orgcriver.com | Data from a guideline-compliant study was not available in the reviewed regulatory assessments. |

| ***In Vitro* Chromosomal Aberration Test** | Identifies substances causing structural chromosome damage in cultured mammalian cells. criver.comnih.gov | An in vitro human lymphocyte clastogenicity test was submitted but deemed inadequate by the SCCNFP due to inappropriate protocols. europa.eu |

| ***In Vivo* Genotoxicity Assays** | Assess genotoxic effects in a living organism (e.g., rodent bone marrow micronucleus test). | The SCCNFP required further adequate data, suggesting a lack of sufficient in vivo assessments. europa.eu |

Safety Assessments and Regulatory Considerations

The safety and regulatory status of this compound vary depending on its intended use and geographical location. It is utilized as an active antiseptic ingredient in pharmaceutical products and as a preservative or for other functions in cosmetic products.

In the European Union, this compound is regulated under the Cosmetics Directive 76/768/EEC. It is listed in Annex VI, part 1, allowing its use as a preservative in finished cosmetic products up to a maximum authorized concentration of 0.15%. europa.eu A request was made to the SCCNFP to evaluate the safety of this compound for "other uses" in cosmetic products such as creams, lotions, and shampoos at a higher concentration of up to 0.5%. europa.eu In its 2003 opinion, the SCCNFP concluded that the submitted information was insufficient to perform an adequate risk assessment for this higher concentration. europa.eu The committee specifically requested adequate genotoxicity data and further investigation into the substance's high dermal absorption rate before any further consideration. europa.eu

As an active pharmaceutical ingredient, this compound is a well-established substance, commonly combined with amylmetacresol (B1666032) in over-the-counter throat lozenges for the symptomatic relief of mouth and throat infections. geneesmiddeleninformatiebank.nlhpra.iee-lactancia.orggeneesmiddeleninformatiebank.nl European public assessment reports for such products note that the toxicological properties are well-known and often rely on comprehensive literature reviews rather than new preclinical studies. geneesmiddeleninformatiebank.nlhpra.ie

In the United States, the Food and Drug Administration (FDA) regulates cosmetics and drugs differently. For cosmetics, manufacturers have a legal responsibility for the safety of their products and ingredients, but FDA premarket approval is not required for ingredients other than color additives. fda.govcongress.gov An ingredient must not be harmful under its intended use. fda.gov The FDA categorizes this compound as an inactive ingredient in approved drug products. nih.gov

In contrast, Health Canada considers this compound an active ingredient in several marketed over-the-counter products. nih.gov Other international regulatory bodies also list the compound. It is included in the Australian Inventory of Industrial Chemicals and is a registered substance under Europe's REACH regulation. nih.gov In New Zealand, it does not have an individual approval but can be used under an appropriate group standard. nih.gov

Table 2: Regulatory Status and Safety Considerations for this compound

| Region/Authority | Context of Use | Status and Key Considerations |

|---|---|---|

| European Union (SCCNFP/Cosmetics) | Preservative and other functions in cosmetics. | Permitted as a preservative up to 0.15%. europa.eu Deemed to have insufficient data for safety assessment at higher concentrations (0.5%) for other uses, pending further genotoxicity and dermal absorption data. europa.eu |

| European Union (EMA/National Agencies) | Active ingredient in medicinal lozenges. | Considered a well-established active substance with known efficacy and tolerability. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |

| United States (FDA) | Ingredient in drug products. | Categorized as an inactive ingredient for approved drug products. nih.gov Cosmetic safety is the manufacturer's responsibility. fda.govcongress.gov |

| Canada (Health Canada) | Active ingredient in OTC products. | Categorized as an active ingredient in various marketed products. nih.gov |

| Australia (AICIS) | Industrial Chemical. | Listed on the Australian Inventory of Industrial Chemicals. nih.gov |

| New Zealand (EPA) | Chemical Substance. | May be used under an appropriate group standard. nih.gov |

Pharmacokinetics and Biotransformation of 2,4 Dichlorobenzyl Alcohol

Absorption and Distribution

The absorption and distribution of 2,4-Dichlorobenzyl alcohol are influenced by its formulation and route of administration.

When administered as a lozenge, this compound is designed for rapid local action in the oropharyngeal region. Research indicates that the compound is released almost immediately from its lozenge formulation. nih.govpharmacompass.comdrugbank.com It reaches its peak concentration within 3 to 4 minutes of administration. nih.govpharmacompass.comdrugbank.com

Following its release in the oral cavity, this compound is distributed in the saliva. Studies have shown that the concentration of the compound in saliva after 120 minutes is approximately 50% of the initial administered dose. nih.govpharmacompass.comdrugbank.com This sustained presence in the saliva contributes to its antiseptic activity in the throat and mouth.

This compound can also be absorbed through the skin, leading to systemic exposure. Preclinical studies in rats have demonstrated that dermal absorption is rapid. europa.eu In these studies, nearly 90% of a dermally applied dose was subsequently excreted in the urine, indicating significant passage through the skin into the systemic circulation. nih.govpharmacompass.comdrugbank.comeuropa.eu Based on these findings, a worst-case scenario for systemic exposure in humans has been estimated at 0.64 mg/kg of body weight per day, assuming a 90% dermal penetration rate. europa.eu

Interactive Table: Pharmacokinetic Parameters of this compound

| Parameter | Value/Observation | Formulation/Route | Source |

| Time to Peak Concentration (Tmax) | 3-4 minutes | Lozenge (Oral) | nih.govdrugbank.com |

| Salivary Concentration | ~50% of dose remains after 120 minutes | Lozenge (Oral) | nih.govdrugbank.com |

| Dermal Absorption | ~90% of dose absorbed and excreted renally | Dermal (Preclinical) | europa.eu |

Metabolism and Biotransformation Pathways

Once absorbed, this compound undergoes metabolic processes, primarily in the liver, which transform it into other substances for eventual elimination.

The primary site of metabolism for this compound is the liver. nih.govpharmacompass.comdrugbank.comhpra.iefda.gov.phamazonaws.com In the liver, the compound is biotransformed into hippuric acid. nih.govpharmacompass.comdrugbank.comhpra.iefda.gov.phamazonaws.com This metabolic pathway is a common detoxification process for benzyl (B1604629) derivatives, where the alcohol is oxidized and then conjugated with the amino acid glycine (B1666218) to form the more water-soluble hippuric acid, facilitating its excretion. researchgate.net

Excretion and Elimination Pathways

The final stage of the pharmacokinetic process is the excretion of the compound and its metabolites from the body. For this compound, the primary route of elimination is through the kidneys. Following its metabolism in the liver to hippuric acid, this metabolite is excreted in the urine. nih.govpharmacompass.comdrugbank.comhpra.iefda.gov.phamazonaws.com Preclinical trials involving dermal administration have confirmed this, showing that renal elimination accounts for the excretion of approximately 90% of the administered dose. nih.govpharmacompass.comdrugbank.com

Renal Elimination

Following its metabolism, this compound is primarily excreted through the kidneys into the urine nih.govdrugbank.comamazonaws.com. Preclinical studies involving dermal application have shown that approximately 90% of the administered dose is eliminated via the renal route nih.govdrugbank.compharmacompass.com.

The compound is metabolized in the liver, with hippuric acid being a notable metabolite that is subsequently excreted in the urine amazonaws.com. A small fraction of the compound, specifically less than 10%, is excreted unchanged by the kidneys amazonaws.com.

Uncharacterized Pharmacokinetic Properties

Several pharmacokinetic parameters of this compound have not been fully studied and remain uncharacterized nih.govdrugbank.com. These properties are essential for a complete understanding of the drug's disposition within the body. The specific uncharacterized properties are detailed in the table below.

| Pharmacokinetic Parameter | Status |

| Volume of Distribution | Not fully studied nih.govdrugbank.com |

| Protein Binding | Not fully studied drugbank.com |

| Biological Half-Life | Not fully studied nih.govdrugbank.com |

| Clearance | Not fully studied drugbank.compharmacompass.com |

Environmental Impact and Ecotoxicology of 2,4 Dichlorobenzyl Alcohol

Environmental Fate and Persistence

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Available data for 2,4-Dichlorobenzyl alcohol suggests it has high persistence in the air. juniperpublishers.com Its mobility in soil, which would influence its potential to leach into groundwater, is considered low. juniperpublishers.com

Table 1: Environmental Persistence and Mobility of this compound

| Environmental Compartment | Persistence/Mobility |

|---|---|

| Air | High |

| Soil Mobility | Low |

Degradation Pathways in Environmental Systems

The biodegradation of this compound in the environment is expected to proceed through microbial action, although specific studies detailing the complete pathway are limited. The structural similarity to other chlorinated aromatic compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4-dichlorobenzoic acid, provides insight into likely degradation mechanisms.

Microbial degradation of such compounds typically involves enzymatic oxidation. For this compound, a probable initial step is the oxidation of the alcohol group (-CH₂OH) to form 2,4-dichlorobenzaldehyde, which would then be further oxidized to 2,4-dichlorobenzoic acid. This acid could then undergo hydroxylation and subsequent cleavage of the aromatic ring, a common pathway for the breakdown of chlorophenolic compounds. scielo.br Ultimately, these pathways lead to the mineralization of the compound into carbon dioxide, water, and chloride ions. The efficiency of this degradation is highly dependent on the presence of specific microbial communities adapted to metabolize chlorinated hydrocarbons.

Aquatic Ecotoxicity Assessments

The primary environmental concern for this compound is its impact on aquatic ecosystems. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as H412: Harmful to aquatic life with long lasting effects. sigmaaldrich.com This classification indicates that the substance can cause adverse effects to aquatic organisms over extended periods.

Specific quantitative data from standardized ecotoxicity tests, such as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia magna, are not specified in the publicly available literature reviewed. chemsafetypro.comoasis-lmc.orgepa.gov Such data is essential for a precise quantitative risk assessment. env.go.jp The hazard classification suggests that chronic exposure, even at low concentrations, could negatively impact aquatic populations.

Surface Water Concentration Prediction and Trigger Values

Regulatory assessments for pharmaceuticals often use a tiered approach, starting with a calculation of the Predicted Environmental Concentration (PEC) in surface water (PECSW). A public assessment report for a product containing this compound noted that the calculated PECSW was above the European Medicines Agency (EMA) action limit of 0.01 µg/L. illinois.edu This trigger value indicates the need for a more comprehensive, second-phase environmental risk assessment. The calculation of PEC generally involves data on the amount of the substance sold, its metabolism and excretion rates, and the efficiency of wastewater treatment plants. europa.eunih.gov

Exceeding this initial trigger value suggests that under worst-case assumptions, the concentration of this compound in surface waters could reach levels that might pose a risk to aquatic organisms, warranting further investigation and a more refined risk assessment. illinois.edu

Bioaccumulation Potential (PBT/vPvB Assessment)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water or food and accumulates at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is a key component of PBT (Persistent, Bioaccumulative, and Toxic) and vPvB (very Persistent and very Bioaccumulative) assessments under regulatory frameworks like REACH.

The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate. A public assessment report identified the Log Kow for this compound to be in the range of 2.76 to 3.4. illinois.edu Based on these values, the report concluded that the substance does not meet the criteria for being considered "Bioaccumulative" (B). illinois.edu The PBT assessment, however, was noted as not yet concluded. illinois.edu Experimentally determined Bioconcentration Factor (BCF) values, which provide a more direct measure of bioaccumulation in aquatic species, were not found for this compound. cefas.co.uk For the related compound 2,4-dichlorophenol, BCF values in fish have been reported to range from 92 to 340, depending on the concentration in the water. ula.veresearchgate.net

Table 2: Bioaccumulation Potential of this compound

| Parameter | Value | Assessment |

|---|---|---|

| Log Kow | 2.76 - 3.4 | Not considered Bioaccumulative (Not B) |

| PBT Status | Not yet concluded | - |

Regulatory Frameworks and Environmental Risk Assessment

This compound is subject to various chemical regulations globally. It is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which requires manufacturers and importers to provide data on the substance's properties, uses, and risks. nih.gov It is also listed on several national inventories, including in Canada and Australia. nih.govszabo-scandic.com

The GHS classification of "Harmful to aquatic life with long lasting effects" (Aquatic Chronic 3) is a key piece of regulatory information that drives the need for risk management measures to prevent or limit its release into the aquatic environment. sigmaaldrich.com Environmental risk assessments conducted under pharmaceutical regulations are triggered when the predicted concentration in surface water surpasses established thresholds, as is the case for this compound. illinois.edu These assessments compare the predicted exposure concentrations (PEC) with the predicted no-effect concentration (PNEC) for relevant environmental compartments to determine if a risk is present. taylorandfrancis.com Specific Environmental Quality Standards (EQS) for this compound in surface waters have not been established in the reviewed documentation. herts.ac.uk

Advanced Research Methodologies and Techniques

In Vitro Model Systems for Efficacy and Toxicity Profiling

In vitro studies are fundamental for the initial screening and characterization of the biological activity of 2,4-Dichlorobenzyl alcohol. These model systems provide a controlled environment to assess its effects on specific cell types and microorganisms.

Research has demonstrated that this compound, often in combination with amylmetacresol (B1666032), possesses virucidal activity against a variety of viruses associated with the common cold, an effect observed through a reduction in the viral load in laboratory settings. chemicalbook.comnih.gov A study focusing on specific respiratory viruses found that a lozenge formulation containing this compound and amylmetacresol could deactivate respiratory syncytial virus (RSV) and SARS-CoV, though it was not effective against adenovirus or rhinovirus. wikipedia.org

The antimicrobial properties have also been quantified using broth-dilution methods to determine the Minimum Inhibitory Concentration (MIC) against various plaque microorganisms. tandfonline.com In one such study, the MIC of this compound for the reference strain of Actinobacillus actinomycetemcomitans was 723 µM, while for Porphyromonas gingivalis, two strains of Treponema socranskii, and Candida albicans, the MIC was 1,446 µM. tandfonline.com For other tested organisms, the MICs ranged from 2,892 to 5,784 µM. tandfonline.com Additionally, in vitro evidence has confirmed the bactericidal effect of a combination of amylmetacresol and this compound against several bacterial species implicated in pharyngitis, including Streptococcus pyogenes and Staphylococcus aureus. chemicalbook.com

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Actinobacillus actinomycetemcomitans (reference strain) | 723 |

| Porphyromonas gingivalis | 1,446 |

| Treponema socranskii (two strains) | 1,446 |

| Candida albicans | 1,446 |

| Other Plaque Microorganisms | 2,892 - 5,784 |

In Vivo Animal Models for Pharmacological and Toxicological Investigations

In vivo animal models are essential for understanding the complex physiological and toxicological effects of this compound in a whole-organism context. Rodent models, particularly rats, have been utilized to investigate its systemic and developmental toxicity.

A key study on prenatal developmental toxicity involved administering this compound to pregnant Sprague-Dawley rats via oral gavage from gestation day 6 to 19. nih.govresearchgate.net The findings from this investigation revealed dose-dependent effects. At the highest dose of 800 mg/kg/day, dams exhibited systemic toxicities, including decreased body weight, reduced food consumption, and liver changes. nih.govmedchemexpress.com This dose level also resulted in adverse developmental outcomes, such as decreased fetal and placental weights, an increased incidence of retarded ossification, and a higher number of full supernumerary ribs. nih.gov Based on these results, the no-observed-adverse-effect level (NOAEL) for both maternal and prenatal developmental toxicity was established at 400 mg/kg/day. nih.gov

Other studies in rats have focused on gastric irritation. When administered at 400 mg/kg bw/day in a propylene (B89431) glycol solution, this compound caused ulceration, hyperplasia, and hyperkeratosis in the forestomach, which are characteristic reactive responses to an irritant. europa.eu When administered in an aqueous solution, the response was less pronounced. europa.eu At 200 mg/kg bw/day in propylene glycol, the compound did not cause hyperplasia but did elicit a minimal thickening of the forestomach epithelium. europa.eu

| Dose Level (mg/kg/day) | Animal Model | Observed Toxicological Findings | Reference |

|---|---|---|---|

| 800 | Pregnant Sprague-Dawley Rats | Maternal: Decreased body weight, reduced food consumption, liver changes. Developmental: Decreased fetal/placental weights, retarded ossification. | nih.govmedchemexpress.com |

| 400 | Pregnant Sprague-Dawley Rats | No observed adverse effects (NOAEL for maternal and prenatal development). | nih.gov |

| 400 | Rats (in propylene glycol) | Ulceration, hyperplasia, and hyperkeratosis in the forestomach. | europa.eu |

| 200 | Rats (in propylene glycol) | Minimal thickening of forestomach epithelium; NOEL for hyperplasia. | europa.eu |

Computational Chemistry and In Silico Approaches

In silico methods, which utilize computer simulations and mathematical algorithms, are increasingly vital in pharmaceutical sciences for predicting the properties, activities, and potential toxicities of chemical compounds, thereby accelerating research and reducing the need for extensive laboratory studies. japsonline.com

Structure-Activity Relationship (SAR) analysis is a foundational methodology in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org The core principle of SAR is that the specific structural features of a compound are responsible for its effects, and by modifying these features, one can enhance desired activities or reduce undesirable ones. wikipedia.orggardp.org This analysis enables researchers to identify the key chemical groups (pharmacophores) responsible for a compound's biological effect. wikipedia.orgfiveable.me

By systematically altering parts of a molecule, such as functional groups, ring sizes, or stereochemistry, medicinal chemists can build a profile of how these changes impact biological outcomes. fiveable.me The insights gained from SAR studies are crucial for optimizing a lead compound to improve its efficacy and selectivity. fiveable.mecollaborativedrug.com This process can be refined through the development of mathematical models known as quantitative structure-activity relationships (QSAR), which correlate chemical structure with biological activity in a quantitative manner. wikipedia.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. bohrium.com

Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. journaljpri.comphyschemres.org This technique estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and identifies key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. bohrium.comjournaljpri.com

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of this interaction over time. bohrium.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose from docking studies and analyze conformational changes in both the ligand and the protein upon binding. bohrium.com These simulations are crucial for evaluating the stability of the protein-ligand complex in a simulated physiological environment. physchemres.org

Predictive toxicology is an area of toxicology that employs computational models to forecast the potential adverse effects of chemicals. mdpi.comscitechnol.com These in silico approaches are becoming increasingly important for prioritizing chemicals for further study and for risk assessment, offering a more rapid and ethical alternative to traditional animal testing. scitechnol.cominotiv.com

A key component of predictive toxicology is the use of Quantitative Structure-Activity Relationship (QSAR) programs. inotiv.com These models identify "structural alerts"—specific molecular substructures or properties that are statistically associated with a particular toxicological endpoint, such as genotoxicity. inotiv.com By analyzing the structure of a compound like this compound, these models can predict its potential for toxicity. Modern approaches often integrate machine learning and artificial intelligence algorithms trained on large-scale toxicological datasets (big data) to enhance predictive accuracy. mdpi.com These advanced models can help to evaluate a chemical's risk to human health much earlier in the development pipeline. scitechnol.com

Analytical Techniques for Detection and Quantification of this compound and Metabolites

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound and its related substances, including impurities and metabolites, in various matrices. The primary techniques employed are based on chromatography.

Liquid Chromatography (LC) is a standard method for analyzing related substances of this compound. A typical method uses an end-capped octadecylsilyl silica (B1680970) gel column with a mobile phase consisting of a mixture of methanol, acetonitrile, and a buffer solution. Detection is commonly performed using a spectrophotometer at a wavelength of 214 nm. scribd.com

Gas Chromatography (GC) is another established technique. For related substances, a column with phenyl(50)methyl(50)polysiloxane can be used with flame ionization detection. scribd.com However, for detecting impurities like 2,4-dichlorobenzaldehyde, traditional GC methods can suffer from low response and interference from other ingredients in formulated products. semanticscholar.org

Ultra Performance Convergence Chromatography (UPCC) has emerged as an improved method for detecting the impurity 2,4-dichlorobenzaldehyde. This technique offers greater sensitivity and a significantly reduced runtime (2 minutes compared to 10 minutes for GC). semanticscholar.org UPCC is also considered a "greener" method due to its lower solvent consumption and cost-effectiveness. semanticscholar.org

| Technique | Analyte | Column/Stationary Phase | Detection Method | Key Features | Reference |

|---|---|---|---|---|---|

| Liquid Chromatography (LC) | Related Substances | End-capped octadecylsilyl silica gel | Spectrophotometer (214 nm) | Standard method for impurity profiling. | scribd.com |

| Gas Chromatography (GC) | Related Substances | phenyl(50)methyl(50)polysiloxane | Flame Ionisation | Established technique for volatile compounds. | scribd.com |

| Ultra Performance Convergence Chromatography (UPCC) | 2,4-Dichlorobenzaldehyde (impurity) | Acquity UPC2 Torus | UV (220 nm) | Faster runtime, higher sensitivity, and more cost-effective than GC for this specific impurity. | semanticscholar.org |

Clinical Trial Design and Methodologies for Efficacy and Safety Evaluation

The evaluation of this compound's efficacy and safety, particularly in its common application for symptomatic relief of acute sore throat, is predominantly conducted through rigorous clinical trials. The gold standard for these investigations is the randomized, double-blind, placebo-controlled trial design, which aims to minimize bias and provide robust evidence.

Clinical trials are typically designed to compare the effects of a lozenge containing this compound and amylmetacresol against a placebo, which is a non-medicated lozenge identical in appearance, shape, and taste. nih.gov Some studies also include other active treatments as comparators, such as lozenges containing hexylresorcinol (B1673233) or local anesthetics like lidocaine. nih.govualberta.caresearchgate.net

Key Components of Clinical Trial Design:

Randomization: Participants are randomly assigned to receive either the active treatment (this compound lozenge) or a placebo. This process helps to ensure that the groups are comparable at the start of the study. nih.gov

Blinding: In a double-blind study, neither the participants nor the investigators know who is receiving the active treatment and who is receiving the placebo. This prevents bias in the reporting of symptoms and the assessment of outcomes. nih.gov

Placebo Control: The use of a placebo control group allows researchers to determine the true effect of the active ingredient, beyond any psychological benefit of receiving a treatment (the placebo effect). nih.gov

Multicenter Studies: To ensure the generalizability of the findings, trials are often conducted at multiple centers. nih.govualberta.caresearchgate.net

Efficacy Evaluation:

The primary goal of efficacy evaluation is to measure the analgesic properties of this compound in relieving the symptoms of acute sore throat, often caused by upper respiratory tract infections. drugbank.comnih.govsemanticscholar.org

Primary and Secondary Endpoints:

The assessment of efficacy relies on a set of predefined primary and secondary endpoints, which are typically subjective ratings provided by the study participants.

Primary Endpoint: A common primary endpoint is the change from baseline in the severity of throat soreness at a specific time point after taking a single dose of the lozenge, often two hours post-dose. nih.govualberta.caresearchgate.net

Secondary Endpoints: A variety of secondary endpoints are used to provide a more comprehensive picture of the treatment's effect. These often include:

Sore Throat Relief: Measured on a rating scale to assess the degree of relief experienced by the patient. nih.gov

Difficulty Swallowing: Patients rate the level of difficulty or pain experienced when swallowing. nih.govualberta.caresearchgate.net

Throat Numbness: The local anesthetic effect is assessed by asking patients to rate the degree of numbness in their throat. nih.govualberta.caresearchgate.net

Onset of Action: The time it takes for the patient to start feeling relief is a critical measure. nih.govualberta.caresearchgate.net

Duration of Effect: How long the pain relief lasts after the lozenge has dissolved is also evaluated. drugbank.com